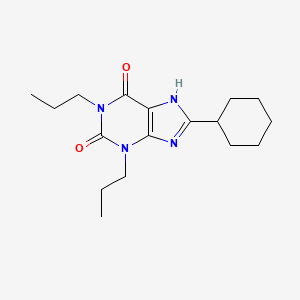
1h-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids. This compound is known for its unique structure, which includes a cyclohexyl group and two propyl groups attached to the purine ring. It is a member of the xanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- typically involves the alkylation of a xanthine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the xanthine derivative, followed by the addition of the appropriate alkyl halides to introduce the cyclohexyl and propyl groups .
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can improve the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a bronchodilator or stimulant.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased alertness . The compound also interacts with adenosine receptors, blocking their activity and preventing drowsiness .
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 8-cyclohexyl-3,7-dihydro-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and two propyl groups differentiates it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .
特性
CAS番号 |
106686-66-2 |
|---|---|
分子式 |
C17H26N4O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
8-cyclohexyl-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H26N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,18,19) |
InChIキー |
QXHRGKKEMOXVOR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


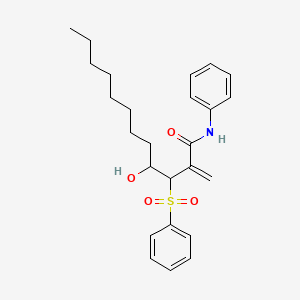
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
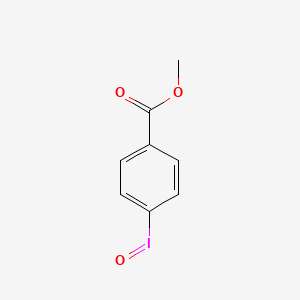

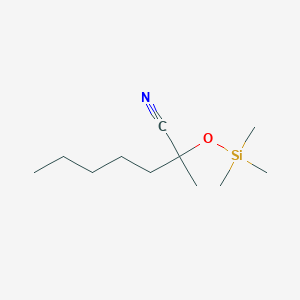
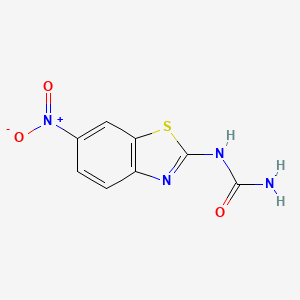


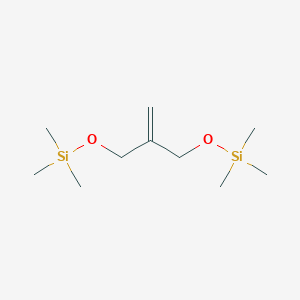

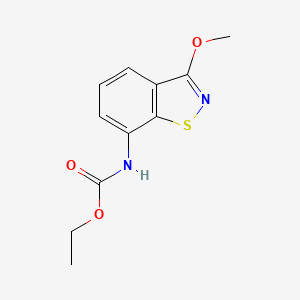
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
